Diethyl 2-ethyl-2-(hydroxymethyl)malonate
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Overview
Description
Diethyl 2-ethyl-2-(hydroxymethyl)malonate is an organic compound with the molecular formula C9H16O6. It is a diester of malonic acid and is characterized by the presence of two ethyl ester groups and a hydroxymethyl group attached to the central carbon atom. This compound is commonly used as an intermediate in organic synthesis due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-ethyl-2-(hydroxymethyl)malonate can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with formaldehyde in the presence of a base, such as sodium hydroxide, to form the hydroxymethyl derivative. The reaction typically proceeds under mild conditions, with the temperature maintained around 50-60°C .
Industrial Production Methods
On an industrial scale, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-ethyl-2-(hydroxymethyl)malonate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of diethyl 2-ethyl-2-(carboxymethyl)malonate.
Reduction: Formation of diethyl 2-ethyl-2-(hydroxymethyl)propanediol.
Substitution: Formation of various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-ethyl-2-(hydroxymethyl)malonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 2-ethyl-2-(hydroxymethyl)malonate involves its ability to undergo nucleophilic substitution and addition reactions. The hydroxymethyl group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is exploited in various synthetic pathways to form new carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Lacks the hydroxymethyl group, making it less reactive in certain substitution reactions.
Dimethyl malonate: Similar structure but with methyl ester groups instead of ethyl ester groups, affecting its solubility and reactivity.
Diethyl 2,2-bis(hydroxymethyl)malonate: Contains two hydroxymethyl groups, increasing its reactivity and potential for forming complex molecules
Uniqueness
Diethyl 2-ethyl-2-(hydroxymethyl)malonate is unique due to the presence of both ester and hydroxymethyl functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis, offering versatility in the formation of various chemical products .
Properties
IUPAC Name |
diethyl 2-ethyl-2-(hydroxymethyl)propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1-4-10(7-11,8(12)14-5-2)9(13)15-6-3/h11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYDDPYSMXMPCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(C(=O)OCC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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